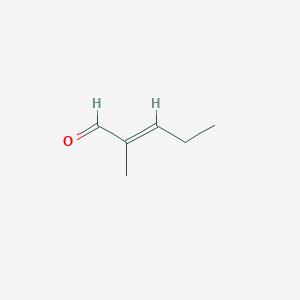

2-Methyl-2-pentenal

概要

説明

2-Methyl-2-pentenal is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in ether, benzene, methanolsoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9464. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Hydrogenation and Hydrodeoxygenation

2-Methyl-2-pentenal has been studied for its hydrogenation and hydrodeoxygenation on different metal catalysts, such as platinum, palladium, and copper. These processes are important in converting this compound to other compounds like 2-methyl-pentanal and 2-methyl-pentanol (Pham, Lobban, Resasco, & Mallinson, 2009).

Kinetics of Hydrogenation

The kinetics of liquid-phase hydrogenation of this compound over Raney cobalt catalyst has been studied, showing products like 2-methylpentan-1-ol and 2-methylpentanal, which are significant for understanding the reaction mechanism (Hotta & Kubomatsu, 1971).

Synthesis from Condensation of Propionaldehyde

Research has been conducted on synthesizing this compound through the self-Aldol condensation of propionaldhyde, highlighting efficient methods for its production (Tang Si, 2000) & (Tang Si, 2001).

Isomerization Studies

The isomerization of 2-methyl-2-pentene on boron phosphate catalysts has been investigated, which is relevant for understanding the chemical properties and reaction pathways of similar compounds (Gao & Moffat, 1999).

Polymer Composites for Energy Storage

Poly-4-methyl-1-pentene, a related compound, has been explored for its use in polymer composites for energy storage applications, indicating potential uses of similar compounds in this field (Ghule, Laad, & Tiwari, 2021).

Microbial Production of Isomers

Studies on the microbial production of pentanol isomers, including compounds similar to this compound, highlight their potential biofuel applications (Cann & Liao, 2009).

作用機序

Target of Action

The primary target of 2-Methyl-2-pentenal is the atmospheric ozone . This compound is highly reactive towards atmospheric photo-oxidants due to the presence of an olefinic bond .

Mode of Action

The interaction of this compound with its target, the atmospheric ozone, leads to a process known as ozonolysis . The sequence of reaction steps was established, and the system of kinetics equations was modeled using MESMER . In the first step, a primary ozonide is formed, which then decomposes along two pathways .

Biochemical Pathways

The ozonolysis of this compound affects several biochemical pathways. The principal ozonolysis products are propanal, methylglyoxal, ethylformate, and a secondary ozonide . An interesting competition between sequential reaction steps and well-skipping is found, which leads to an inversion of the expected methylglyoxal/propanal product ratio at temperatures below 210 K .

Pharmacokinetics

It’s known that the atmospheric behavior of the volatile organic compounds depends on their chemical structure, polarity, and solubility in water .

Result of Action

The ozonolysis of this compound leads to the formation of various types of oxygenated volatile organic compounds . These compounds influence atmospheric chemistry through the formation of tropospheric ozone and the production of secondary organic aerosol (SOA) . They can also be a source of OH radicals .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. Its emission is influenced by various physical and meteorological parameters such as temperature, solar radiation intensity, or humidity . Although these unsaturated oxygenated compounds have been detected in the atmosphere at concentrations on the order of only a few parts per billion by volume (ppbv), their concentration may increase due to global warming . Furthermore, their use as flavoring agents in the food industry constitutes another source of their presence in the atmosphere .

生化学分析

Cellular Effects

It has been reported that trans-2-pentenal, a similar compound, showed marked inhibition of carcinoma cells growth

Temporal Effects in Laboratory Settings

The temporal effects of 2-Methyl-2-pentenal, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied. It is known that the compound has a boiling point of 409.15 K , suggesting that it may be relatively stable under normal laboratory conditions.

特性

IUPAC Name |

(E)-2-methylpent-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-4-6(2)5-7/h4-5H,3H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEYZABHVQLHAF-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(\C)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884735 | |

| Record name | (E)-2-Methyl-2-pentenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to yellow-green mobile liquid; powerful grassy green, slightly fruity aroma | |

| Record name | 2-Methyl-2-pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1218/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in ether, benzene, methanol, soluble (in ethanol) | |

| Record name | 2-Methyl-2-pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1218/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.855-0.865 | |

| Record name | 2-Methyl-2-pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1218/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14250-96-5, 623-36-9 | |

| Record name | (E)-2-Methyl-2-pentenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14250-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-pentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-pentenal, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014250965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-2-PENTENAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentenal, 2-methyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentenal, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Methyl-2-pentenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpent-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-2-Methyl-2-pentenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-2-PENTENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98QAG1U530 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

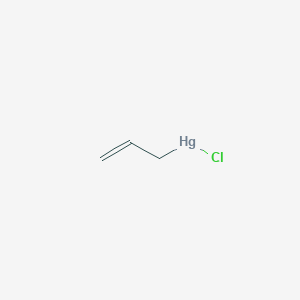

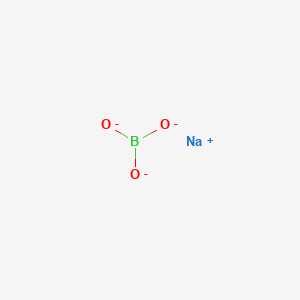

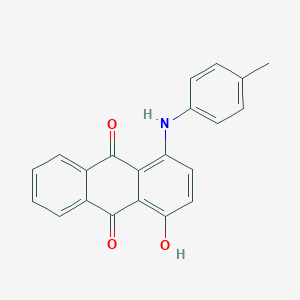

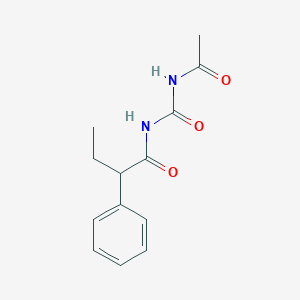

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-methyl-2-pentenal?

A1: The molecular formula of this compound is C6H10O, and its molecular weight is 98.14 g/mol.

Q2: How can this compound be identified and quantified in complex mixtures?

A2: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely employed technique for analyzing this compound in complex mixtures like onion and shallot volatiles. [] Headspace solid-phase microextraction (HS-SPME) serves as a valuable pre-treatment method for volatile compound extraction prior to GC-MS analysis. [, ]

Q3: Are there any alternative analytical techniques for this compound analysis?

A3: Besides GC-MS, surface desorption atmospheric pressure chemical ionization mass spectrometry (SDAPCI-MS) has been explored for directly fingerprinting condiment vegetables, including leeks, where this compound is a significant component. []

Q4: What are the primary methods for synthesizing this compound?

A4: this compound can be synthesized through several pathways: * Aldol Condensation: This common method utilizes the self-condensation of propionaldehyde in the presence of a catalyst, such as a base or anion-exchange resins. [, , , , , , ] * Thermal Degradation: Heating S-(1-propenyl)-L-cysteine sulfoxide, the lachrymatory precursor of onion, in a controlled environment with sufficient water content generates this compound as a major degradation product. []

Q5: How does the choice of catalyst impact the synthesis of this compound via aldol condensation?

A5: The catalyst significantly affects the yield and selectivity of this compound during aldol condensation. Solid base catalysts like K2CO3/Al2O3 have shown good activity for this reaction. [, ] Additionally, anion exchange resins in aqueous media provide a greener approach to catalyzing both self and cross-aldol condensation reactions involving propanal, yielding this compound as a major product. []

Q6: Are there any challenges associated with the synthesis of this compound?

A6: The aldol condensation of propionaldehyde can lead to the formation of byproducts like 2-methylpentanal and heavier condensation products. [] Controlling reaction conditions and optimizing the catalyst system is crucial to enhance the selectivity toward this compound. []

Q7: How does water influence the thermal degradation of the onion lachrymatory precursor to produce this compound?

A7: The presence of water above a certain threshold (greater than 20%) is crucial for the formation of this compound during the thermal degradation of S-(1-propenyl)-L-cysteine sulfoxide. [] This suggests that hydrolysis reactions play a significant role in the formation of this specific volatile compound.

Q8: Is this compound a stable compound?

A8: As an α,β-unsaturated aldehyde, this compound is susceptible to oxidation, polymerization, and various addition reactions, particularly in the presence of nucleophiles or under acidic conditions. Its stability is also influenced by factors like temperature, light exposure, and the presence of other reactive species.

Q9: What is the environmental fate of this compound released into the atmosphere?

A11: this compound, like many volatile organic compounds, reacts with atmospheric oxidants such as hydroxyl radicals (OH), nitrate radicals (NO3), and ozone (O3). [] These reactions initiate a series of degradation processes, ultimately leading to the formation of secondary organic aerosols and other atmospheric species.

Q10: Are there any studies on the kinetics of this compound's atmospheric reactions?

A12: Yes, kinetic studies have been conducted on the gas-phase reaction between ozone and this compound at atmospheric pressure. [] These investigations contribute to understanding the compound's atmospheric lifetime and its role in tropospheric ozone formation.

Q11: Have computational methods been applied to study this compound?

A13: Computational chemistry has been used to investigate the ozonolysis mechanism of this compound. [] Density functional theory (DFT) calculations, coupled with Master Equation modeling, have provided insights into the reaction pathways, rate constants, and product branching ratios for this atmospherically relevant reaction.

Q12: Are there any QSAR models developed for this compound or related compounds?

A12: Currently, there's limited information available regarding specific QSAR models developed for this compound.

Q13: What is the significance of this compound in food chemistry?

A15: this compound significantly contributes to the flavor and aroma profile of various alliums, particularly onions. [] Its concentration and sensory perception can vary depending on the onion variety, processing methods, and storage conditions. [, , ]

Q14: Are there any studies investigating the impact of food processing on this compound content?

A16: Yes, research has explored how processing techniques like freeze-drying affect the volatile sulfur compounds in onions, including this compound. [] These studies provide insights into flavor changes during food processing and preservation.

Q15: Has the potential use of this compound in drug synthesis been explored?

A17: While not a direct target, this compound serves as a starting material in the multi-step synthesis of an intermediate compound used in the production of Evacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor. []

Q16: Does this compound have any known biological activity?

A18: Limited research suggests that this compound might possess some biological activity. A study investigated the physiological activity of toluyl esters derived from 5-methyl-2-phenyl-2-hexenal derivatives, including a compound synthesized from this compound. [] The study found that some derivatives exhibited potential as whitening agents and growth regulators.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。